(5E,8E,11E,14E)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
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Overview
Description
(5E,8E,11E,14E)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide is a synthetic compound characterized by its long-chain polyunsaturated structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8E,11E,14E)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as icosa-5,8,11,14-tetraenoic acid and 2-hydroxypropylamine.
Activation of Carboxylic Acid: The carboxylic acid group of icosa-5,8,11,14-tetraenoic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-hydroxypropylamine to form the amide bond, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E,8E,11E,14E)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The hydroxyl group in the compound can participate in substitution reactions with reagents like alkyl halides or acyl chlorides, forming ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
(5E,8E,11E,14E)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: It is explored for use in the development of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5E,8E,11E,14E)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid: A precursor in the synthesis of (5E,8E,11E,14E)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide.
N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide: A structurally similar compound with variations in the hydrocarbon chain.
Uniqueness
This compound is unique due to its specific combination of a long-chain polyunsaturated structure and a hydroxypropylamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H39NO2 |
---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7+,11-10+,14-13+,17-16+ |
InChI Key |
HTNMZCWZEMNFCR-SHDWVJIKSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCC(C)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Origin of Product |
United States |
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